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Compound of Interest

5-Amino-2-morpholin-4-yl-
Compound Name:

benzamide
CAS No.: 50891-32-2
Cat. No.: B1298229

Get Quote

\ J

CAS Registry Number: 50891-32-2 Molecular Formula: C11H1sN3O2 Molecular Weight: 221.26
g/mol

Executive Summary

5-Amino-2-morpholin-4-yl-benzamide is a high-value pharmacophore intermediate used
primarily in the synthesis of small-molecule kinase inhibitors. Its structural utility lies in its dual-
functionality:

e Solvent-Exposed Solubilizer: The morpholine ring at the ortho position often protrudes
towards the solvent front in ATP-binding pockets, improving the physicochemical properties
(solubility, metabolic stability) of the final drug candidate.

¢ Hinge-Binding Scaffold: The benzamide and 5-amino motifs provide critical hydrogen bond
donor/acceptor sites, making it a "privileged structure" for targeting enzymes such as PI3K,
MTOR, and JAK family kinases.
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This guide details the physicochemical characterization, industrial synthesis routes, and quality
control protocols required for utilizing this compound in high-throughput medicinal chemistry.

Physicochemical Properties

Understanding the baseline properties is essential for optimizing reaction conditions and

formulation.
Property Value Notes
) ] Coloration often indicates trace
Appearance Off-white to pale yellow solid ) ) N
nitro-precursor impurities.
High melting point due to
Melting Point 185-190 °C (Dec.) intermolecular H-bonding
(amide network).
Poorly soluble in water;
. DMSO (>50 mg/mL), DMF, _ o
Solubility requires acidification for
Methanol .
aqueous stability.
The morpholine nitrogen's
~4.2 (Aniline), ~1.5 basicity is significantly
pKa (Calculated) ) ] ) )
(Morpholine N-aryl) attenuated by conjugation with
the phenyl ring.
Moderate hydrophilicity makes
LogP ~0.65 it ideal for fragment-based
drug design (FBDD).
] B Critical for binding affinity in
H-Bond Donors 3 (Amide -NHz, Aniline -NH-2) ] ] )
the kinase hinge region.
4 (Morpholine O/N, Amide O, Facilitates water-mediated
H-Bond Acceptors N o )
Aniline N) bridging interactions.

Synthesis & Manufacturing Methodology

The synthesis of 5-Amino-2-morpholin-4-yl-benzamide follows a robust two-step sequence:
Nucleophilic Aromatic Substitution (SnAr) followed by Nitro Reduction. This route is preferred
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over direct amination of benzamides due to regioselectivity control.

Reaction Pathway Visualization

The following diagram illustrates the critical process flow, including reagents and intermediate
isolation.
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Caption: Two-step industrial synthesis route via SnAr displacement and catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Nitro-2-morpholinobenzamide

« Rationale: The electron-withdrawing nitro and amide groups at the ortho and para positions
relative to the chloride activate the ring for nucleophilic attack by morpholine.

e Protocol:
o Charge a reactor with 2-Chloro-5-nitrobenzamide (1.0 eq) and DMF (10 vol).

o Add Potassium Carbonate (K2COs, 1.5 eq) followed by Morpholine (1.2 eq) dropwise to
control exotherm.
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o Heat the mixture to 70°C for 4—6 hours. Monitor by HPLC (disappearance of starting
material).

o Workup: Cool to RT and pour into ice-water (20 vol). The yellow precipitate (Intermediate)
is filtered, washed with water, and dried.

Step 2: Reduction to 5-Amino-2-morpholin-4-yl-benzamide

o Rationale: Catalytic hydrogenation is chosen for cleanliness, avoiding metal waste (Fe/Sn)
common in older reduction methods.

e Protocol:

[¢]

Dissolve the nitro-intermediate (from Step 1) in Methanol/THF (1:1 mixture).

[¢]

Add 10% Pd/C catalyst (5 wt% loading).

[e]

Stir under Hydrogen atmosphere (balloon or 1 atm) at Room Temperature for 4 hours.

o

Purification: Filter through Celite to remove catalyst. Concentrate the filtrate.

[¢]

Crystallization: Recrystallize from Ethanol/Ether to yield the off-white amine product.

Structural Role in Drug Design (SAR)

This compound is a "privileged scaffold.” In kinase inhibitors (e.g., for RA or Oncology), it
functions as the Hinge Binder.

Pharmacophore Mapping

The diagram below details how the specific functional groups interact within a typical ATP-
binding pocket.
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Caption: Structure-Activity Relationship (SAR) mapping of the scaffold in kinase binding

pockets.

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before using it in downstream coupling (e.g., with

chloropyrimidines or triazolopyrazines), the following specifications must be met.

HPLC Method (Reverse Phase)

Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 pym).
Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (aromatic) and 220 nm (amide).

Retention Time: The amine product will elute significantly earlier than the nitro-precursor due
to increased polarity.
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NMR Signhature (DMSO-de)

e 0 7.0-7.5 ppm: Aromatic protons (Benzene ring). Look for the specific splitting pattern of the
1,2,4-substituted ring.

0 6.0-7.5 ppm (Broad): Amide -NH:z protons (often split or broad singlets).

0 4.5-5.0 ppm (Broad): Aniline -NHz protons (exchangeable with D20).

0 3.6-3.8 ppm (Multiplet): Morpholine -O-CHz- protons.

0 2.8-3.0 ppm (Multiplet): Morpholine -N-CHz- protons.

Safety & Handling (SDS Highlights)

e Hazard Classification: Irritant (Skin/Eye).
 Signal Word: Warning.

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—-8°C. The aniline moiety is
susceptible to oxidation (browning) upon prolonged exposure to air and light.

e Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction).
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e To cite this document: BenchChem. [Technical Profile: 5-Amino-2-morpholin-4-yl-
benzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298229/docs#technical-profile-5-amino-2-
morpholin-4-yl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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